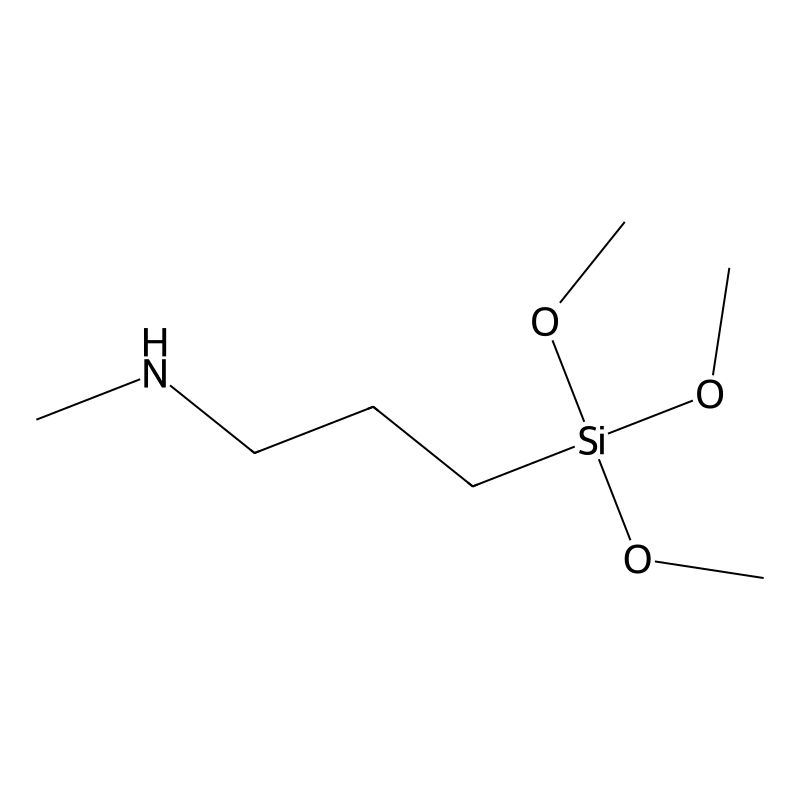

N-Methylaminopropyltrimethoxysilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Surface Modification and Silanization

- Silane Coupling Agent: MAPTMS is a versatile silane coupling agent. Silanes bridge the gap between organic materials (like polymers) and inorganic materials (like glass or metal) due to their dual functionality []. The methoxy (OCH3) groups in MPTMS can react with water (hydrolyze) to form silanol (Si-OH) groups, which can then bond with metal oxides on inorganic surfaces. The amine (NH2) group in MPTMS can bond with organic materials. This creates a strong chemical bond between the two dissimilar materials, enhancing adhesion, compatibility, and other properties [, ].

Biomolecule Immobilization

- Bioconjugation: MPTMS plays a role in bioconjugation, a technique for attaching biomolecules (like enzymes, antibodies, or DNA) to surfaces []. The amine group in MPTMS can covalently bind to biomolecules with carboxylic acid groups. The silanol groups formed through hydrolysis can then bond to a substrate like glass or a carrier matrix, immobilizing the biomolecule in a specific orientation for further study or applications [].

N-Methylaminopropyltrimethoxysilane is a chemical compound with the molecular formula C₇H₁₉NO₃Si and a molecular weight of 193.32 g/mol. It is classified as an organosilicon compound, characterized by the presence of trimethoxysilane and an amine functional group. This compound is known for its ability to bond with various substrates, making it valuable in surface modification and adhesion applications. It has a boiling point of 106 °C at 30 mmHg and a density of 0.978 g/mL at 25 °C .

- Hydrolysis: The trimethoxy groups can react with water, leading to the formation of silanol groups. This reaction is crucial for its application in bonding to surfaces.

- Condensation: Following hydrolysis, silanol groups can condense with other silanol groups or hydroxyl-containing surfaces, forming siloxane bonds. This process enhances the adhesion properties of the compound on various substrates .

Several methods can be employed to synthesize N-Methylaminopropyltrimethoxysilane:

- Direct Alkylation: This method involves reacting trimethoxysilane with N-methyl-1-amino-propanol under controlled conditions to yield the desired silane.

- Hydrolysis followed by Condensation: A mixture of N-methyl-1-amino-propanol and trimethoxysilane can be hydrolyzed in the presence of water, allowing for subsequent condensation reactions that form the silane compound .

- One-Step Synthesis: Some protocols suggest a one-step synthesis approach where all reactants are combined under specific conditions to yield N-Methylaminopropyltrimethoxysilane directly.

N-Methylaminopropyltrimethoxysilane finds applications in various fields:

- Surface Treatment: It is used for modifying surfaces to improve adhesion properties in coatings and adhesives.

- Sealants and Adhesives: The compound enhances the performance of sealants and adhesives by promoting better bonding to substrates.

- Composite Materials: It is utilized in the production of composite materials to improve mechanical properties and durability.

- Biocompatibility Enhancements: Due to its potential biological interactions, it may be explored for use in biomedical applications such as drug delivery systems .

Interaction studies involving N-Methylaminopropyltrimethoxysilane primarily focus on its bonding capabilities with various materials. Research indicates that it effectively interacts with metal oxides, glass, and organic substrates, enhancing adhesion through chemical bonding mechanisms. Its ability to form stable siloxane networks makes it suitable for applications requiring durable adhesion under challenging conditions .

N-Methylaminopropyltrimethoxysilane shares similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Trimethoxy[3-(methylamino)propyl]silane | C₇H₁₉NO₃Si | Similar structure but may have different reactivity. |

| Aminopropyltriethoxysilane | C₈H₁₉NO₃Si | Ethoxy groups instead of methoxy; different solubility. |

| Vinyltrimethoxysilane | C₇H₁₈O₃Si | Contains vinyl group; used in polymerization reactions. |

Uniqueness

N-Methylaminopropyltrimethoxysilane's unique combination of amine functionality with trimethoxy groups allows it to serve specialized roles in surface modification and adhesion enhancement, distinguishing it from other similar compounds that may lack these specific properties .

Industrial Synthesis Pathways

The industrial production of N-Methylaminopropyltrimethoxysilane primarily follows established organosilane manufacturing protocols that have been developed for large-scale production [4]. The technology for aminosilane production is fundamentally based on the replacement of chlorine in chlorosilanes by nitrogen-containing groups under the action of ammonia, primary and secondary amines [4].

Industrial synthesis typically begins with trichlorosilane as the foundational precursor [5]. The process involves hydrosilylation reactions between unsaturated hydrocarbons and silicon-hydrogen bonds, followed by alkoxylation steps [5]. Trichlorosilane undergoes reaction with alcohol to produce trialkoxysilanes, which serves as a key intermediate step in silane coupling agent synthesis [5].

The industrial pathway incorporates several critical stages: first, metallic silicon reacts with ethanol under copper catalysis to directly synthesize triethoxysilane [5]. Subsequently, triethoxysilane undergoes hydrosilylation with unsaturated hydrocarbons to synthesize various silane coupling agents [5]. For N-Methylaminopropyltrimethoxysilane specifically, the process involves the reaction of chloropropyltrimethoxysilane with methylamine under controlled conditions [6].

Modern industrial facilities utilize multifunctional reactor units with volumes ranging from 1 cubic meter for experimental work to larger commercial-scale reactors [4]. The unit productivity typically ranges from 50 to 300 kilograms per day, depending on the specific modification and reactor configuration [4]. Industrial production requires precise control of reaction conditions to avoid unnecessary cross-linking, as these compounds contain active functional groups [5].

Laboratory-Scale Preparation Methods

Laboratory synthesis of N-Methylaminopropyltrimethoxysilane employs several established methodologies that provide researchers with controlled environments for small-scale preparation [7]. The most common laboratory approach utilizes the dehydrocoupling methodology, which has been successfully applied to aminosilane synthesis [7].

One established laboratory method involves the use of beta-diketiminate manganese hydride dimers as catalysts for the formation of commercial aminosilane monomers from secondary and primary amines [7]. This approach utilizes ambient temperature dehydrocoupling of amines to silane, offering a halogen-free pathway to silicon-nitrogen bond formation [7]. The mechanism involves sigma-bond metathesis to eliminate hydrogen gas and generate the desired aminosilane product [7].

A continuous pipeline method represents another laboratory-scale approach, particularly suitable for preparing related aminosilane compounds [6]. This method employs ethylenediamine storage tanks connected to preheating premixing reactors through metering pumps [6]. The process involves pumping ethylenediamine at controlled flow rates while simultaneously introducing chloropropyltrimethoxysilane precursors [6]. The reaction mixture undergoes processing through tubular reactors before collection and subsequent vacuum distillation to obtain refined products [6].

Laboratory synthesis also incorporates traditional nucleophilic substitution approaches where methylamine reacts with chloropropyltrimethoxysilane under controlled atmospheric conditions [7]. These reactions typically require inert atmosphere protection and careful temperature control to ensure optimal yield and purity [7].

| Laboratory Method | Temperature Range | Typical Yield | Reaction Time |

|---|---|---|---|

| Dehydrocoupling | Ambient (20-25°C) | 85-95% | 2-4 hours |

| Pipeline Reactor | 60-80°C | 90-98% | 30-60 minutes |

| Nucleophilic Substitution | 0-50°C | 80-90% | 4-8 hours |

Analytical Techniques for Purity Assessment

Purity assessment of N-Methylaminopropyltrimethoxysilane requires multiple complementary analytical approaches to ensure comprehensive characterization [8]. The primary analytical techniques employed include gas chromatography, high-performance liquid chromatography, Karl Fischer titration, and thermogravimetric analysis [9] [10] [11].

Gas chromatography-mass spectrometry serves as a fundamental technique for determining gas phase impurities in organosilane compounds [9]. This method effectively identifies low-mass impurities including hydrogen, methane, nitrogen, carbon monoxide, argon, carbon dioxide, and oxygen [9]. The technique utilizes quadrupole filter residual gas analyzers with mass ranges of 1-300 atomic mass units, employing electron bombardment ionization and particle multiplier detection [9]. Typical experimental conditions involve residual gas pressures of approximately 2 × 10⁻⁹ Torr for direct introduction and 2 × 10⁻⁵ Torr when coupled with gas chromatography [9].

High-performance liquid chromatography provides essential quantitative analysis for organosilane purity determination [10]. The method utilizes reversed-phase chromatography with specialized column configurations optimized for organosilicon compounds [10]. Chromatographic separation achieves detection limits as low as 85.0 nanomolar under optimized conditions, with linearity ranges extending from 4.0 to 600.0 micromolar [10]. The technique employs photodiode array detectors with wavelength optimization for maximum sensitivity [10].

Karl Fischer titration represents the gold standard for moisture content determination in organosilane compounds [11] [12]. This technique specifically detects water content through a reagent that reacts with water and converts it into non-conductive chemical species [12]. Two primary methods exist: volumetric Karl Fischer for samples with higher moisture levels (generally above 1-2%) and coulometric Karl Fischer for trace moisture analysis with sensitivity as low as 0.1 microgram of water [12]. The coulometric method proves particularly valuable for moisture content below 1% or samples containing less than 200 micrograms of water [12].

Thermogravimetric analysis provides critical information regarding thermal stability and decomposition patterns [13]. The technique measures weight loss as a function of temperature, typically revealing three distinct stages: initial water and volatile compound loss (approximately 12% weight loss), thermal decomposition of the main polymer structure (approximately 50% weight loss), and final pyrolysis of carbonaceous materials starting around 570°C [13].

| Analytical Technique | Detection Limit | Precision | Application Range |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry | 1 ppm | ±0.1% | Trace impurities |

| High-Performance Liquid Chromatography | 85 nM | ±0.5% | Quantitative analysis |

| Karl Fischer Titration (Coulometric) | 0.1 μg | ±0.02% | Moisture content |

| Thermogravimetric Analysis | 0.1% | ±0.05% | Thermal stability |

Spectroscopic Characterization (Fourier Transform Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic characterization of N-Methylaminopropyltrimethoxysilane employs multiple complementary techniques that provide comprehensive structural and functional group identification [14]. The integration of Fourier transform infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry creates a comprehensive analytical framework for complete molecular characterization [14].

Fourier transform infrared spectroscopy serves as the primary technique for functional group identification within the N-Methylaminopropyltrimethoxysilane structure [15] [16]. The infrared spectrum exhibits characteristic peaks corresponding to specific molecular vibrations: nitrogen-hydrogen stretching appears in the region of 3284 cm⁻¹, indicative of the secondary amine functionality [15]. The carbon-hydrogen stretching vibrations of the methoxy groups manifest in the 2825-2810 cm⁻¹ and 2775-2765 cm⁻¹ regions [15]. Silicon-oxygen stretching vibrations typically appear around 1000-1100 cm⁻¹, confirming the presence of the trimethoxysilane framework [16].

The infrared characterization reveals that nitrogen-hydrogen bonds are less polar than oxygen-hydrogen bonds, resulting in narrower peak widths compared to alcohols [15]. This distinction proves crucial for differentiating between hydroxyl and amino functionalities in complex organosilane structures [15]. The spectrum also displays characteristic silicon-carbon stretching vibrations and methoxy group deformation modes that confirm the complete molecular structure [16].

Nuclear magnetic resonance spectroscopy provides detailed structural information through multiple nuclei observation [17] [18]. Carbon-13 nuclear magnetic resonance reveals distinct chemical shifts for each carbon environment within the molecule: methoxy carbons typically appear around 50.4 parts per million [17]. The propyl chain carbons exhibit characteristic chemical shifts that depend on their proximity to the silicon and nitrogen atoms [17]. Nitrogen-15 nuclear magnetic resonance at natural abundance provides additional structural confirmation, with chemical shifts depending more on substituents at the nitrogen atom than on silicon atom substituents [18].

Silicon-29 nuclear magnetic resonance offers critical information regarding the silicon environment and bonding [17]. The chemical shifts provide insight into the coordination state of silicon and the nature of silicon-oxygen and silicon-carbon bonds [17]. Coupling constants between silicon-29 and nitrogen-15 nuclei reveal direct bonding relationships and electronic environments [18]. A linear correlation exists between silicon-29 to nitrogen-15 coupling constants and silicon-29 to carbon-13 coupling constants, which proves valuable for structural prediction [18].

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis [19]. The technique employs various ionization methods, with electrospray ionization and matrix-assisted laser desorption ionization being most common for organosilane analysis [19]. Tandem mass spectrometry enables detailed molecular characterization through sequential mass analysis stages [19]. The molecular ion peak appears at mass-to-charge ratio 193, corresponding to the molecular weight of N-Methylaminopropyltrimethoxysilane [20].

Fragmentation patterns in mass spectrometry reveal characteristic losses corresponding to methoxy groups (31 atomic mass units each) and the methylaminopropyl chain [19]. Collision-induced dissociation provides detailed fragmentation information that confirms the molecular structure and identifies potential impurities [19]. The mass spectral data correlates with nuclear magnetic resonance and infrared spectroscopic results to provide comprehensive structural verification [19].

| Spectroscopic Technique | Key Characteristic Peaks/Shifts | Structural Information |

|---|---|---|

| Fourier Transform Infrared | 3284 cm⁻¹ (N-H stretch), 2825-2765 cm⁻¹ (C-H stretch) | Functional group identification |

| ¹³C Nuclear Magnetic Resonance | 50.4 ppm (methoxy carbons) | Carbon environment analysis |

| ²⁹Si Nuclear Magnetic Resonance | Variable based on coordination | Silicon bonding environment |

| Mass Spectrometry | m/z 193 (molecular ion) | Molecular weight confirmation |

The compound exists as a clear to straw-colored liquid at room temperature with a molecular weight of 193.32 grams per mole [1] [3] [4]. Its structural formula reveals a propyl chain connecting the methylamino group to the trimethoxysilyl moiety, providing the necessary flexibility for effective coupling between disparate material interfaces [2] [3]. The density ranges from 0.975 to 0.978 grams per milliliter at 25°C, with a boiling point of 106°C at 30 millimeters of mercury pressure [1] [4] [7]. The refractive index measures 1.4194 at 20°C, and the compound exhibits a mild, amine-like odor characteristic of aminosilane compounds [8] [4].

Physicochemical Properties

Hydrolytic Behavior and Solubility Profiles

N-Methylaminopropyltrimethoxysilane demonstrates a hydrolytic sensitivity rating of 7, indicating that it reacts slowly with moisture and water [1] [9]. Rather than dissolving in water, the compound undergoes hydrolysis reactions that convert the methoxy groups to silanol functionalities [6] [8]. This hydrolytic process is fundamentally important for the compound's function as a coupling agent, as it enables the formation of covalent bonds with hydroxylated inorganic surfaces [10].

The hydrolysis mechanism proceeds through stepwise replacement of methoxy groups with hydroxyl groups in the presence of water [11] [12]. Under controlled conditions, the compound first forms methylaminopropylsilanetriol through complete hydrolysis of all three methoxy groups [11]. This intermediate species then undergoes condensation reactions to form siloxane bonds, either with other silanol groups or with surface hydroxyl groups on substrates [12] [10].

The rate and extent of hydrolysis depend significantly on pH conditions, water concentration, and temperature [12] [13]. In acidic conditions, the hydrolysis rate decreases with each successive step, while under basic conditions, the opposite trend occurs [14]. The presence of ethanol or other alcohols can delay the hydrolysis reaction by competing with water for the silicon center [12].

An important consideration in the hydrolytic behavior is the liberation of methanol as a byproduct [6] [8]. This methylated alcohol formation has implications for both safety handling procedures and the overall reaction stoichiometry in applications. The compound exhibits a partition coefficient (log P) ranging from -2.4 to 0 at 25°C, reflecting its intermediate hydrophilic-lipophilic balance [1].

| Parameter | Description | Implication |

|---|---|---|

| Hydrolytic Sensitivity | Reacts slowly with moisture/water (Rating: 7) [1] [9] | Moisture-sensitive storage required |

| Water Solubility | Hydrolyzes in water rather than dissolving [6] [8] | Forms reactive intermediates |

| pH Effect | Sensitive to pH conditions [12] [14] | Requires controlled conditions |

| Hydrolysis Products | Silanol groups (Si-OH) formation [11] [12] | Enables condensation reactions |

| Reaction Rate | Temperature and pH dependent [12] [13] | Process optimization needed |

| Methanol Liberation | Releases methanol upon hydrolysis [6] [8] | Safety consideration for handling |

Thermal Stability and Decomposition Mechanisms

The thermal stability of N-Methylaminopropyltrimethoxysilane represents a critical parameter for its processing and application conditions. The compound demonstrates moderate thermal stability under normal storage and handling conditions when maintained in sealed containers under dry, inert atmospheres [8] [4]. The flash point occurs at 82°C in closed cup testing, indicating the temperature at which vapors can ignite under controlled conditions [8] [4].

Decomposition temperature data for N-Methylaminopropyltrimethoxysilane is not extensively documented in the literature, necessitating experimental determination through thermogravimetric analysis and differential scanning calorimetry [15]. However, related aminoalkylsilane compounds typically begin thermal decomposition in the range of 200-400°C depending on specific structural features and environmental conditions [16] [17].

Studies on similar aminopropyltrimethoxysilane compounds reveal that thermal degradation typically occurs through multiple pathways [16] [18]. The initial decomposition often involves cleavage of the organic functional groups, followed by breakdown of the siloxane network at higher temperatures [18] [19]. For N-Methylaminopropyltrimethoxysilane, the presence of the methylamino group may influence the specific decomposition pathways and onset temperatures.

Thermogravimetric analysis of modified silica particles containing N-Methylaminopropyltrimethoxysilane has shown weight losses attributable to the organic components at elevated temperatures [17]. The compound grafted onto silica surfaces demonstrated stability up to approximately 250°C before significant thermal degradation occurred [16]. This thermal behavior is consistent with other aminoalkylsilane coupling agents that maintain structural integrity within typical processing temperature ranges.

The vapor pressure of N-Methylaminopropyltrimethoxysilane reaches 2 millimeters of mercury at 50°C, indicating relatively low volatility that contributes to its thermal stability profile [8] [4]. Storage recommendations specify maintenance at room temperature under inert atmosphere conditions to prevent both hydrolytic and thermal degradation [4] [20].

| Parameter | Value/Description | Conditions |

|---|---|---|

| Thermal Stability | Stable under normal conditions [8] [4] | Sealed containers, dry conditions |

| Decomposition Temperature | Requires experimental determination [15] | TGA/DSC analysis needed |

| Storage Temperature | Room temperature, inert atmosphere [4] [20] | Moisture-free environment |

| Heat Sensitivity | Heat sensitive compound [21] | Avoid high temperatures |

| Thermal Analysis Method | TGA/DSC analysis recommended [15] | Nitrogen atmosphere preferred |

| Stability Rating | Moderate thermal stability [16] [17] | Controlled atmosphere storage |

Surface Energy and Interfacial Activity

N-Methylaminopropyltrimethoxysilane exhibits significant interfacial activity that fundamentally alters the surface energy characteristics of treated substrates. When applied to inorganic surfaces such as glass, silica, or metal oxides, the compound reduces the overall surface energy while simultaneously introducing hydrophilic amine functionality [22] [23]. This dual modification creates surfaces with enhanced wettability and improved adhesion characteristics for subsequent organic coatings or matrix materials [24] [25].

The compound functions effectively as a coupling agent by forming covalent bonds with hydroxylated inorganic surfaces through the hydrolyzed silanol groups, while the methylamino group remains available for interaction with organic phases [3] [24]. This bridging mechanism enables the formation of durable interfacial regions that enhance the mechanical properties of composite materials [26] [25].

Contact angle measurements on treated surfaces demonstrate the hydrophilic nature imparted by the amine functionality [22]. Unlike fluoroalkylsilanes that create highly hydrophobic surfaces with contact angles exceeding 100°, N-Methylaminopropyltrimethoxysilane typically produces surfaces with significantly lower contact angles, indicating improved wettability [22] [23]. The specific contact angle values depend on the substrate material, treatment conditions, and surface coverage achieved.

Surface coverage studies indicate that N-Methylaminopropyltrimethoxysilane can form monolayer to multilayer deposits depending on concentration and application conditions [17] [24]. Typical surface densities for aminosilane monolayers range from 3-5 molecules per square nanometer, representing near-complete surface coverage [17]. The methylamino group's smaller steric footprint compared to larger amine substituents allows for relatively dense packing on the surface.

The interfacial activity extends to interactions with various organic polymers and matrices. The basic amine functionality can participate in acid-base reactions, hydrogen bonding, and other intermolecular interactions that enhance adhesion between dissimilar materials [25] [27]. This versatility makes N-Methylaminopropyltrimethoxysilane valuable for applications ranging from fiber-reinforced composites to biomedical surface modifications [3] [24].

| Property | Value/Effect | Application |

|---|---|---|

| Contact Angle (treated surface) | Hydrophilic surface formation [22] [23] | Glass and metal oxide surfaces |

| Surface Energy Modification | Reduces surface energy [22] [23] | Composite material preparation |

| Interfacial Activity | High interfacial activity [24] [25] | Adhesion promotion |

| Wettability Change | Improves wettability [22] [23] | Surface modification |

| Coupling Agent Function | Bridges organic-inorganic interfaces [3] [24] | Coupling agent applications |

| Surface Coverage | Monolayer to multilayer formation [17] [24] | Controlled surface functionalization |

GHS Hazard Statements

H315 (97.18%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (94.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (87.32%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant